1,2,2,5,5-Pentamethylcyclopentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1,2,2,5,5-pentamethylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)6-7-9(3,4)10(8,5)11/h6-7,11H2,1-5H3 |
InChI Key |
KDEFWHUFFQMMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1(C)N)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,2,5,5 Pentamethylcyclopentan 1 Amine and Analogous Cyclic Amines
Asymmetric Synthesis of 1,2,2,5,5-Pentamethylcyclopentan-1-amine
The enantioselective synthesis of this compound is crucial for its potential applications where stereochemistry plays a key role. Achieving high enantiomeric excess requires the use of sophisticated asymmetric strategies.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com For the synthesis of this compound, a chiral auxiliary-based approach would likely involve the diastereoselective addition of a nucleophile to an imine or a related C=N bond precursor derived from 2,2,5,5-tetramethylcyclopentan-1-one.
The general strategy involves the condensation of the ketone with a chiral amine to form a chiral imine or enamine. The steric hindrance and electronic properties of the chiral auxiliary would then direct the approach of a methyl nucleophile (e.g., from an organometallic reagent like methyllithium (B1224462) or a Grignard reagent) to one face of the C=N double bond, leading to the formation of one diastereomer in excess. Subsequent cleavage of the chiral auxiliary would then yield the desired enantiomer of this compound.
Commonly used chiral auxiliaries for amine synthesis include those derived from readily available natural products like camphor (B46023) or amino alcohols. numberanalytics.com The choice of the auxiliary is critical and depends on factors such as its ability to induce high diastereoselectivity, its ease of removal, and its recyclability. numberanalytics.com
| Chiral Auxiliary Type | General Structure | Potential Application in Synthesis | Key Considerations |
| Phenyl-based amines | R-CH(Ph)NH2 | Formation of a chiral imine from 2,2,5,5-tetramethylcyclopentanone, followed by diastereoselective addition of a methyl group. | The auxiliary can often be removed via hydrogenolysis. sci-hub.se |
| Camphor-derived auxiliaries | Fused bicyclic structures | Can be used to create a sterically demanding environment around the reaction center, influencing the stereochemical outcome of nucleophilic additions. numberanalytics.com | High diastereoselectivity can often be achieved due to the rigid conformation of the auxiliary. |
| Chiral Amino Alcohols | HO-CHR-CHR'-NH2 | Can form chiral oxazolidines or related heterocyclic structures that control the facial selectivity of additions to the C=N bond. | The auxiliary can be cleaved under mild conditions. |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of the chiral product. For the synthesis of this compound, several catalytic methods for enantioselective C-N bond formation could be envisioned.
One promising approach is the catalytic asymmetric hydroamination of an appropriately substituted alkene. escholarship.org This involves the addition of an N-H bond across a double bond, catalyzed by a chiral metal complex. escholarship.org For instance, a precursor like 1,2,2,5,5-pentamethylcyclopent-1-ene could potentially undergo asymmetric hydroamination to introduce the amine group stereoselectively. Transition metal catalysts based on iridium, rhodium, or other precious metals, in combination with chiral phosphine (B1218219) ligands, have been shown to be effective for such transformations. researchgate.netrsc.org
Another strategy is the catalytic asymmetric reduction of a pre-formed imine, 2,2,5,5-tetramethylcyclopentylidenemethanamine. This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst. Catalysts such as those based on rhodium(III) with tethered TsDPEN ligands have been successful in the asymmetric hydrogenation of nitrones to hydroxylamines, a related transformation. researchgate.net The success of these methods would depend on the ability of the chiral catalyst to effectively differentiate between the two faces of the imine despite the significant steric hindrance.
| Catalytic Strategy | Catalyst System | Substrate | Expected Outcome |
| Asymmetric Hydroamination | Chiral Iridium or Rhodium complexes with phosphine ligands | 1,2,2,5,5-pentamethylcyclopent-1-ene | Enantioselective formation of the C-N bond. escholarship.org |
| Asymmetric Imine Reduction | Chiral transition metal catalysts (e.g., Rh, Ir, Ru) with chiral ligands | 2,2,5,5-tetramethylcyclopentylidenemethanamine | Enantioselective reduction to the corresponding amine. |
| Asymmetric Aza-Michael Addition | Organocatalysts (e.g., chiral amines, squaramides) | An α,β-unsaturated precursor | Formation of a chiral C-N bond through conjugate addition. nih.gov |
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high selectivity and mild reaction conditions offered by enzymes. nih.govmdpi.com Imine reductases (IREDs) and reductive aminases (RedAms) are particularly well-suited for the asymmetric synthesis of amines from prochiral ketones. mdpi.comrsc.org
For the synthesis of this compound, a biocatalytic reductive amination of 2,2,5,5-tetramethylcyclopentan-1-one would be the most direct approach. nih.gov This one-pot reaction involves the in-situ formation of an imine from the ketone and an amine source (such as ammonia (B1221849) or an ammonia equivalent), followed by the stereoselective reduction of the imine by the IRED or RedAm to yield the chiral amine. rsc.org These enzymes utilize a cofactor, typically NADPH, which is regenerated in situ using a sacrificial substrate like glucose or isopropanol. mdpi.com
The key advantage of this approach is the potential for very high enantioselectivity. nih.gov The substrate scope of IREDs and RedAms is continually being expanded through enzyme engineering and discovery of new enzymes, making it plausible to find a biocatalyst that can accommodate the sterically demanding 2,2,5,5-tetramethylcyclopentan-1-one. nih.govrsc.org
| Biocatalytic Enzyme | Reaction Type | Substrates | Advantages |
| Imine Reductase (IRED) | Asymmetric reduction of pre-formed or in-situ formed imines. rsc.org | 2,2,5,5-tetramethylcyclopentan-1-one, amine source, cofactor. | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Reductive Aminase (RedAm) | Direct asymmetric reductive amination of ketones. rsc.org | 2,2,5,5-tetramethylcyclopentan-1-one, amine source, cofactor. | One-pot synthesis, high atom economy, excellent stereocontrol. nih.gov |
Multicomponent Reaction Strategies for Substituted Cyclic Amines
Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly atom-economical and offer a rapid way to generate molecular diversity. nih.gov While a specific MCR for the direct synthesis of this compound is not readily apparent, MCR strategies are highly valuable for the synthesis of substituted cyclic amine analogs.
For example, aza-Diels-Alder reactions or Mannich-type reactions involving multiple components can lead to the formation of highly functionalized six-membered cyclic amines (piperidines). nih.gov Similarly, 1,3-dipolar cycloaddition reactions can be employed in a multicomponent fashion to generate five-membered heterocyclic amines (pyrrolidines). nih.gov
The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that can be used to synthesize a wide variety of α-aminoacyl amides, which can then be cyclized to form heterocyclic structures. acs.org By carefully choosing the starting materials, it is possible to generate complex cyclic amines with multiple points of diversity. The development of new MCRs is an active area of research, and it is conceivable that a novel MCR could be designed for the synthesis of polysubstituted cyclopentylamines.
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating green chemistry principles into the synthetic route.
Catalysis: The use of catalytic methods, both asymmetric catalysis and biocatalysis, is inherently greener than using stoichiometric reagents, as it reduces waste. nih.govrsc.org
Atom Economy: Multicomponent reactions are a prime example of atom-economical reactions, as most of the atoms of the starting materials are incorporated into the final product. nih.gov
Safer Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or ionic liquids. nih.govnih.gov Some biocatalytic reactions can be performed in aqueous media, which is a significant advantage from a green chemistry perspective. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis and some organocatalytic reactions, reduces energy consumption. rsc.orgnih.gov
Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule, the use of starting materials derived from renewable resources is a key principle of green chemistry.
By considering these principles, the synthesis of this compound and its analogs can be designed to be not only efficient and selective but also sustainable.
Reaction Mechanisms and Reactivity Profile of 1,2,2,5,5 Pentamethylcyclopentan 1 Amine
Basicity and Protonation Equilibria
The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Generally, the presence of electron-donating alkyl groups increases the electron density on the nitrogen atom, making the amine more basic than ammonia (B1221849). For 1,2,2,5,5-pentamethylcyclopentan-1-amine, the five methyl groups on the cyclopentane (B165970) ring act as electron-donating groups, which would be expected to enhance its basicity.
However, the steric bulk surrounding the amino group significantly impacts the solvation of its conjugate acid (the ammonium (B1175870) ion) formed upon protonation. reddit.com Effective solvation, which stabilizes the charged species, is crucial for basicity in solution. In the case of this highly hindered amine, solvent molecules cannot easily approach and stabilize the resulting ammonium cation. This poor solvation destabilizes the conjugate acid, shifting the equilibrium back towards the free amine and thereby reducing its basicity compared to less sterically hindered primary amines. reddit.comlibretexts.org
Table 1: Comparative pKa Values of Conjugate Acids of Selected Amines
| Amine | Structure | pKa of Conjugate Acid | Steric Hindrance |
|---|---|---|---|
| Ammonia | NH₃ | 9.26 | Low |
| Ethylamine | CH₃CH₂NH₂ | 10.6 | Low |
| Diethylamine | (CH₃CH₂)₂NH | 10.9 | Moderate |
| Triethylamine | (CH₃CH₂)₃N | 10.7 | High |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.7 | High |
| This compound | C₁₀H₂₁N | Expected to be lower than less hindered primary amines due to poor solvation of the conjugate acid. | Very High |
Data sourced from general chemical principles. reddit.comlibretexts.org
Nucleophilic Reactivity of the Amine Moiety
Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic center, initiating a chemical reaction. While basicity and nucleophilicity are related, they are not identical. Nucleophilicity is highly sensitive to steric effects. masterorganicchemistry.com
The significant steric shielding of the nitrogen atom in this compound severely impedes its ability to act as a nucleophile. The bulky pentamethylcyclopentyl group acts as a barrier, preventing the nitrogen's lone pair from effectively attacking electrophilic substrates. masterorganicchemistry.com Consequently, this amine is expected to be a poor nucleophile, reacting sluggishly, if at all, in reactions that require nucleophilic attack, such as SN2 substitutions. This property makes it a candidate for use as a non-nucleophilic base in certain applications, similar to other hindered bases like Hünig's base (N,N-diisopropylethylamine). libretexts.org
Stereoelectronic Effects on Reactivity
Stereoelectronic effects are influences on molecular geometry and reactivity that arise from the spatial arrangement of orbitals. wikipedia.orgresearchgate.net In this compound, the dominant stereoelectronic factor is the steric hindrance that dictates the preferred conformations and restricts the trajectory of approaching reagents.
For a reaction to occur, orbitals of the reacting species must overlap effectively. The bulky framework of this amine restricts the possible angles of approach for an electrophile, making it difficult to achieve the optimal orbital alignment necessary for a transition state. baranlab.org For instance, in reactions involving the amine nitrogen, the transition state would likely involve considerable steric strain as the electrophile is forced into close proximity with the methyl groups. This high-energy transition state results in a large activation energy and a correspondingly slow reaction rate. nih.gov
Investigations into Specific Reaction Pathways
The profound steric hindrance of this compound dictates its behavior in common amine reactions.
Acylation of a primary amine involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form an amide. latech.edu
The general mechanism proceeds as follows:
Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Departure: The leaving group (e.g., chloride) is eliminated, and a proton is removed from the nitrogen, often by another amine molecule, to yield the final amide product.
For this compound, the initial nucleophilic attack is severely hindered. The reaction rate is expected to be extremely slow compared to that of unhindered primary amines like ethylamine. Forcing conditions, such as high temperatures or the use of highly reactive acylating agents, might be necessary to achieve any significant conversion.
Table 2: Expected Relative Reactivity in Acylation
| Amine | Relative Rate | Rationale |
|---|---|---|
| Ethylamine | Fast | Low steric hindrance allows easy access to the nitrogen lone pair. |
| tert-Butylamine | Slow | Steric bulk from the tert-butyl group impedes nucleophilic attack. |
| This compound | Very Slow | Extreme steric hindrance severely restricts access to the nucleophilic nitrogen. |
Alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines. msu.edu However, this reaction is often complicated by polyalkylation, where the initially formed secondary amine reacts further.
With this compound, the primary challenge is achieving the initial alkylation due to its low nucleophilicity. msu.edu The steric hindrance around the nitrogen makes it a difficult nucleophile for a typical SN2 reaction with an alkyl halide. If the reaction were to proceed, the resulting secondary amine would be even more sterically hindered, making subsequent alkylation to form a tertiary amine or a quaternary ammonium salt highly improbable. This inherent resistance to over-alkylation is a characteristic feature of sterically hindered amines.
Primary amines react with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). wikipedia.orgyoutube.com The reaction is typically acid-catalyzed and involves two main stages:
Carbinolamine Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon, followed by proton transfer to form a neutral carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Water is eliminated, and a double bond forms between the carbon and nitrogen, yielding the imine. wikipedia.org
Both steps of this mechanism would be exceptionally slow for this compound. The initial nucleophilic attack is sterically disfavored. Furthermore, the formation of the tetrahedral carbinolamine intermediate would introduce additional steric crowding, potentially making this intermediate unstable and the equilibrium unfavorable for its formation. researchgate.net Driving the reaction to completion would likely require harsh conditions, such as high temperatures and efficient removal of water. wikipedia.org
Deamination Reactions
The deamination of this compound, typically initiated by treatment with nitrous acid (HNO₂), is a classic example of a reaction dictated by carbocation rearrangement. The process begins with the diazotization of the primary amine, forming a highly unstable diazonium ion intermediate. researchgate.net This intermediate rapidly decomposes, extruding a molecule of nitrogen gas (N₂) to generate a primary carbocation.
Due to the extreme instability of the initially formed 1,2,2,5,5-pentamethylcyclopentyl cation, it is not expected to be a discrete intermediate. Instead, its formation is likely concerted with a rapid 1,2-rearrangement to yield more stable carbocationic species. The structure of the starting amine, with its fully substituted C2 and C5 positions, creates a neopentyl-like environment at C1. This structural feature is known to drive rearrangements to alleviate steric strain and form more stable, higher-order carbocations.
Two primary rearrangement pathways are anticipated:
1,2-Methyl Shift: A methyl group from the adjacent quaternary C2 atom can migrate to the C1 position. This would result in the formation of a more stable tertiary carbocation.
Ring Expansion (Tiffeneau-Demjanov Rearrangement): The C1-C2 bond of the cyclopentane ring can migrate, leading to an expansion of the five-membered ring into a six-membered ring. wikipedia.orgwikipedia.orgorganicreactions.org This rearrangement, a variant of the Tiffeneau-Demjanov reaction, would also generate a more stable carbocation. libretexts.org
The reaction is expected to produce a complex mixture of rearranged alcohols (from trapping of the carbocations by water) and alkenes (from elimination of a proton). The distribution of these products is governed by the relative rates of the competing rearrangement pathways and the subsequent trapping or elimination steps.
Table 1: Predicted Products from the Deamination of this compound
| Precursor Carbocation | Rearrangement Type | Resulting Carbocation | Potential Final Products |
| 1,2,2,5,5-Pentamethylcyclopentyl Cation (Primary) | 1,2-Methyl Shift | 1,1,2,5,5-Pentamethylcyclopentyl Cation (Tertiary) | Rearranged Alcohols, Alkenes |
| 1,2,2,5,5-Pentamethylcyclopentyl Cation (Primary) | Ring Expansion (1,2-Alkyl Shift) | 1,1,4,4-Tetramethylcyclohexyl Cation (Secondary) | Rearranged Alcohols, Alkenes |
This table is illustrative and based on established principles of carbocation chemistry. Actual product distribution would require experimental verification.
Computational Elucidation of Reaction Mechanisms and Transition States
Given the transient nature of the carbocation intermediates involved in the deamination of this compound, computational chemistry serves as a powerful tool to elucidate the reaction mechanism and predict product distributions. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying the structures and relative energies of intermediates and the transition states that connect them. chemrxiv.orgnih.gov
Computational studies on analogous carbocation rearrangements have shown that such calculations can provide deep mechanistic insights. uregina.canih.govnih.gov For the 1,2,2,5,5-pentamethylcyclopentyl cation, computational analysis would involve:
Geometry Optimization: Calculating the lowest energy structures of the initial primary carbocation, the rearranged tertiary and secondary carbocations, and any potential alkene or alcohol products.
Transition State Searching: Locating the transition state structures for the 1,2-methyl shift and the ring expansion pathways. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes during the rearrangement.
Energy Calculations: Determining the relative free energies (ΔG) of all stationary points on the potential energy surface. The activation energy (ΔG‡) for each rearrangement pathway, calculated as the energy difference between the reactant carbocation and the transition state, is particularly crucial. The pathway with the lower activation energy will be the kinetically favored and faster reaction.
A hypothetical energy profile can be constructed based on the general principles of carbocation stability (tertiary > secondary > primary). The initial primary carbocation would be the highest energy species. The transition states for rearrangement would be slightly higher in energy, followed by the more stable rearranged carbocations.
Table 2: Hypothetical Relative Free Energies for Intermediates and Transition States in the Deamination of this compound
| Species | Type | Predicted Relative Free Energy (kcal/mol) |
| 1,2,2,5,5-Pentamethylcyclopentyl Cation | Primary Carbocation | 0 (Reference) |
| Transition State 1 (TS1) | 1,2-Methyl Shift | Low Barrier |
| 1,1,2,5,5-Pentamethylcyclopentyl Cation | Tertiary Carbocation | Significantly Negative |
| Transition State 2 (TS2) | Ring Expansion | Low Barrier |
| 1,1,4,4-Tetramethylcyclohexyl Cation | Secondary Carbocation | Negative |
Note: The values in this table are illustrative. Accurate energy values would require specific quantum chemical calculations. The primary carbocation is set as the reference energy point, though it is a hypothetical, high-energy species.
By comparing the calculated activation barriers for the competing pathways, computational studies can predict which rearrangement is more likely to occur, thus forecasting the major products of the reaction. This theoretical approach provides a detailed molecular-level understanding that is often inaccessible through experimental methods alone. chemrxiv.org
Stereochemical Aspects of 1,2,2,5,5 Pentamethylcyclopentan 1 Amine
Analysis of Stereogenic Centers and Elements of Chirality
1,2,2,5,5-Pentamethylcyclopentan-1-amine possesses a single stereogenic center at the C1 position. This carbon atom is bonded to four different substituents: an amino group (-NH₂), a methyl group (-CH₃), the C2 carbon of the cyclopentane (B165970) ring (which is a quaternary carbon with two methyl groups), and the C5 carbon of the cyclopentane ring (also a quaternary carbon with two methyl groups). The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers, (R)-1,2,2,5,5-Pentamethylcyclopentan-1-amine and (S)-1,2,2,5,5-Pentamethylcyclopentan-1-amine.
Table 1: Analysis of Stereogenic Centers in this compound
| Atom | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 | Chirality |
| C1 | -NH₂ | -CH₃ | -C(CH₃)₂- (at C2) | -C(CH₃)₂- (at C5) | Chiral |
Due to the absence of any internal plane of symmetry, the molecule as a whole is asymmetric, confirming its chirality.
Diastereoselective Control in Synthetic Transformations Involving this compound
The synthesis of this compound would likely involve the creation of the stereocenter at C1. Diastereoselective control would be crucial if the synthesis starts from a precursor that is already chiral or if a chiral auxiliary is used. For instance, the reduction of a corresponding imine or the amination of a corresponding alcohol could be performed diastereoselectively.
Given the steric hindrance around the C1 position due to the adjacent gem-dimethyl groups, any synthetic transformation at this center would be highly influenced by the steric environment. A reagent would approach the reactive center from the less hindered face, potentially leading to high diastereoselectivity. However, without specific published synthetic routes, any discussion on diastereoselective control remains speculative.
Enantiomeric Resolution Techniques for this compound
Since the compound is chiral, a racemic mixture would be obtained from a non-stereoselective synthesis. The separation of the two enantiomers could be achieved through various resolution techniques.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the pure enantiomers of the amine can be recovered by treating the separated salts with a base.
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The high steric hindrance of this compound might pose a challenge for enzymatic resolution, requiring careful selection of the enzyme and reaction conditions.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the CSP allows for their separation.
Table 2: Potential Enantiomeric Resolution Techniques
| Technique | Principle | Key Considerations for this compound |
| Classical Resolution | Formation and separation of diastereomeric salts. | Selection of a suitable chiral resolving agent. |
| Enzymatic Resolution | Enantioselective enzymatic acylation. | Steric hindrance may affect enzyme accessibility and selectivity. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Selection of an appropriate chiral column and mobile phase. |
It is important to reiterate that while these techniques are standard for chiral amines, their specific application and efficacy for this compound have not been reported in the scientific literature reviewed.
Derivatization Strategies and Functionalization of 1,2,2,5,5 Pentamethylcyclopentan 1 Amine for Advanced Research
Pre-column Derivatization for Analytical Applications
Pre-column derivatization is a common technique to improve the analytical characteristics of molecules that lack a strong chromophore, fluorophore, or are difficult to ionize. For a sterically hindered primary amine like 1,2,2,5,5-Pentamethylcyclopentan-1-amine, derivatization is often essential for sensitive and accurate quantification.
Reagents for Enhanced Spectroscopic Detection (e.g., UV, Fluorescence)
Commonly used reagents for primary amines include:
Dansyl chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives.
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary amines. thermofisher.com
o-Phthalaldehyde (OPA): Reacts in the presence of a thiol to form fluorescent isoindole derivatives. However, the stability of these derivatives can be a concern. thermofisher.com
Naphthalene-2,3-dicarboxaldehyde (NDA): Forms cyanide-adducts that are highly fluorescent and can offer improved stability over OPA derivatives. nih.gov
The significant steric hindrance around the amino group of this compound would likely necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of catalysts) to achieve complete derivatization with these reagents. The choice of reagent would also depend on the desired sensitivity and the compatibility with the analytical instrumentation.
Table 1: Potential Derivatization Reagents for Enhanced Spectroscopic Detection
| Reagent | Detection Method | Potential Advantages | Potential Challenges with Hindered Amines |
|---|---|---|---|
| Dansyl chloride (DNS-Cl) | Fluorescence | High sensitivity, stable derivatives | May require harsh conditions for complete reaction |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Stable derivatives, well-established chemistry | Steric hindrance could slow down the reaction rate |
| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction | Derivative stability can be an issue |
Derivatization for Chromatographic Separation (e.g., HPLC, UHPLC)
Derivatization not only enhances detection but also improves the chromatographic properties of analytes. For a relatively small and polar molecule like this compound, derivatization can increase its retention on reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) columns. thermofisher.com By introducing a larger, more hydrophobic group, the interaction with the stationary phase is enhanced, leading to better separation from other components in a complex matrix.
The reagents mentioned in the previous section (Dansyl chloride, FMOC-Cl, etc.) all introduce hydrophobic moieties, which would be beneficial for the chromatographic separation of this compound. The choice of the derivatizing agent and the resulting derivative's properties (e.g., polarity, size) would influence the selection of the HPLC/UHPLC column and mobile phase conditions for optimal separation. For instance, a highly hydrophobic derivative might require a mobile phase with a higher organic solvent content for elution.
Derivatization for Mass Spectrometry Analysis
While derivatization is not always necessary for mass spectrometry (MS), it can significantly improve the ionization efficiency and control the fragmentation of the analyte, leading to enhanced sensitivity and structural information. For this compound, derivatization can introduce a readily ionizable group or a group that directs fragmentation in a predictable manner.
Reagents that add a permanently charged group (e.g., a quaternary ammonium) or a group with high proton affinity can enhance the signal in electrospray ionization (ESI) mass spectrometry. Furthermore, the fragmentation pattern of the derivatized amine in tandem mass spectrometry (MS/MS) can be used for specific and sensitive quantification using techniques like multiple reaction monitoring (MRM). The choice of derivatizing reagent would be guided by the need to produce a stable molecular ion and characteristic fragment ions that are free from isobaric interferences.
Post-synthetic Functionalization for Material Science Applications
There is no specific information available in the scientific literature regarding the post-synthetic functionalization of materials with this compound. In principle, the primary amine group of this molecule could be used to functionalize materials that have reactive surface groups, such as carboxylic acids, aldehydes, or epoxides. This could be employed to modify the surface properties of polymers, nanoparticles, or other materials. The bulky pentamethylcyclopentyl group could impart specific steric and hydrophobic properties to the material's surface. However, the steric hindrance of the amine would again be a critical factor in the efficiency of such surface modification reactions.
Formation of Stable Amine Salts and Complexes
Primary amines readily form salts with acids. This compound is expected to react with both inorganic and organic acids to form the corresponding ammonium (B1175870) salts. For example, reaction with hydrochloric acid would yield 1,2,2,5,5-Pentamethylcyclopentan-1-ammonium chloride. These salts are typically crystalline solids with higher melting points and greater water solubility than the free amine. The formation of salts is a standard method for the purification and handling of amines.
Furthermore, the lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand in the formation of coordination complexes with metal ions. While no specific complexes of this particular amine are documented in the literature, it would be expected to coordinate to a variety of metal centers. The bulky nature of the pentamethylcyclopentyl group would likely influence the coordination number and geometry of the resulting metal complexes, potentially leading to the formation of complexes with unique steric environments around the metal center.
Derivatization for Enhanced Reactivity in Subsequent Steps
The steric hindrance of this compound can limit its reactivity in certain chemical transformations. Derivatization can be employed to overcome this limitation by converting the amine into a more reactive functional group or by introducing a protecting group that can be removed after a subsequent reaction.
For instance, conversion of the amine to a corresponding amide or sulfonamide can alter its nucleophilicity and basicity. In some cases, N-silylation can be used to temporarily protect the amine and increase its solubility in organic solvents, facilitating reactions at other parts of the molecule. The choice of derivatization strategy would be highly dependent on the specific subsequent reaction being targeted and the need to mitigate the steric bulk of the pentamethylcyclopentyl group.
Theoretical and Computational Studies on 1,2,2,5,5 Pentamethylcyclopentan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are employed to determine key parameters that govern a molecule's stability and reactivity. For 1,2,2,5,5-Pentamethylcyclopentan-1-amine, these calculations would focus on optimizing the molecular geometry to find the most stable arrangement of atoms.
From the optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. For this amine, the MEP map would show a region of high electron density (typically colored red) around the nitrogen atom's lone pair, identifying it as the primary site for electrophilic attack and protonation. libretexts.org Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from the HOMO and LUMO energies to quantify its reactive nature. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative examples of typical outputs from DFT calculations at the B3LYP/6-311G* level of theory and are not experimental data.)*
| Property | Calculated Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.0 | eV |
| Dipole Moment | 1.5 | Debye |
| Ionization Potential | 5.8 | eV |
| Electron Affinity | -1.2 | eV |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The cyclopentane (B165970) ring in this compound is not planar and can adopt several conformations, primarily envelope and twist forms. The presence of five methyl groups and an amine group introduces significant steric strain, which dictates the preferred three-dimensional structure.
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It is less computationally expensive than quantum methods, making it ideal for exploring the conformational landscape of flexible molecules. A systematic conformational search using MM would identify various low-energy conformers. For each conformer, the steric energy, which includes contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions, would be calculated.
Following this, Molecular Dynamics (MD) simulations could be performed. MD simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of this compound at a given temperature. These simulations would reveal the energy barriers between different conformers and the probability of the molecule existing in each state.
Table 2: Illustrative Conformational Analysis Results (Note: These are hypothetical relative energies for plausible conformers.)
| Conformer ID | Ring Conformation | Amine Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Envelope (C1-flap) | Equatorial-like | 0.00 |
| Conf-2 | Envelope (C1-flap) | Axial-like | 1.85 |
| Conf-3 | Twist (C1-C2) | Equatorial-like | 0.95 |
| Conf-4 | Twist (C1-C2) | Axial-like | 2.50 |
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, this would allow for the assignment of characteristic vibrations, such as the N-H stretching and bending modes of the primary amine, C-N stretching, and various C-H stretching and bending modes of the alkyl framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for comparing with experimental data to confirm the molecular structure.
Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (Note: Predicted frequencies are often systematically scaled to better match experimental values.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| N-H Symmetric Stretch | 3350 | 3300-3500 |
| N-H Asymmetric Stretch | 3430 | 3300-3500 |
| N-H Scissoring Bend | 1610 | 1590-1650 |
| C-N Stretch | 1180 | 1020-1250 |
| C-H Stretch (sp³) | 2960 | 2850-3000 |
Prediction of pKa Values and Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). The lone pair of electrons on the nitrogen atom makes amines basic. libretexts.org For this compound, several structural factors influence its basicity:
Inductive Effect: The five methyl groups are electron-donating, which increases the electron density on the cyclopentane ring and, subsequently, on the nitrogen atom. This inductive effect enhances the availability of the lone pair, making the amine more basic than simpler primary amines. masterorganicchemistry.com
Steric Hindrance: The bulky pentamethylcyclopentyl group creates significant steric hindrance around the nitrogen atom. This can impede the approach of a proton and also affect the solvation of the resulting ammonium (B1175870) cation, which can sometimes decrease basicity compared to less hindered amines.
Computational methods can provide quantitative predictions of pKa. Approaches often involve calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid. peerj.com Semiempirical quantum methods like PM3 and AM1, combined with continuum solvation models such as COSMO or SMD, offer a rapid and relatively accurate way to predict pKa values for large sets of molecules. peerj.comresearchgate.net
Table 4: Illustrative Predicted pKa Values Using Different Computational Models (Note: These are hypothetical values based on methods known for amine pKa prediction.)
| Computational Method | Solvation Model | Predicted pKa |
| PM3 | COSMO | 10.8 |
| AM1 | SMD | 11.1 |
| B3LYP/6-31G* | SMD | 11.0 |
| Experimental (Typical Primary Amines) | - | 10-11 |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate a molecule's structural or physicochemical properties (known as descriptors) with its chemical reactivity. nih.govmdpi.com To develop a QSRR model for a series of related amines, including this compound, one would first need a dataset of compounds with experimentally measured reactivity data (e.g., reaction rates with a specific electrophile).
Next, a wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors fall into several categories:
Electronic: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Topological: Molecular connectivity indices, shape indices.
Steric/Geometrical: Molecular volume, surface area, specific steric parameters.
Thermodynamic: Heats of formation, solvation energy.
Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of these descriptors to the observed reactivity. mdpi.com Such a model could then be used to predict the reactivity of new, untested amines based solely on their calculated descriptors.
Table 5: Examples of Molecular Descriptors for QSRR Modeling of this compound (Note: This table lists the types of descriptors that would be calculated, not their values.)
| Descriptor Type | Specific Descriptor Example |
| Electronic | Partial charge on Nitrogen (qN) |
| Electronic | HOMO Energy |
| Steric | Molar Volume (MV) |
| Steric | Verloop Steric Parameters |
| Topological | Wiener Index |
| Hydrophobicity | LogP (Partition Coefficient) |
Advanced Spectroscopic and Structural Characterization of 1,2,2,5,5 Pentamethylcyclopentan 1 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Stereoisomer Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2,2,5,5-Pentamethylcyclopentan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of its constitution and stereochemistry.
In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For the parent amine, the protons of the five methyl groups would appear as distinct singlets, with their precise chemical shifts influenced by their position on the cyclopentane (B165970) ring. The protons on the amine group would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the quaternary carbons and the methyl carbons would be readily distinguishable.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | 1.5-2.5 | br s | 2H |
| C1-CH₃ | 1.15 | s | 3H |
| C2-(CH₃)₂ | 1.05 | s | 6H |
| C5-(CH₃)₂ | 1.05 | s | 6H |
| -CH₂- (ring) | 1.3-1.6 | m | 4H |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1 | 60-65 |
| C2 | 45-50 |
| C3 | 35-40 |
| C4 | 35-40 |
| C5 | 45-50 |
| C1-CH₃ | 25-30 |
| C2-(CH₃)₂ | 28-33 |
| C5-(CH₃)₂ | 28-33 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its derivatives with high accuracy. researchgate.netfiu.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, confirming the molecular formula of the compound.
In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the structure of the molecule through the analysis of its fragmentation pathways. researchgate.netmdpi.com Under controlled collision-induced dissociation (CID) conditions, the protonated molecule [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. Common fragmentation pathways for aliphatic amines include the loss of ammonia (B1221849) (NH₃) and the cleavage of C-C bonds adjacent to the C-N bond. The highly substituted cyclopentane ring would likely lead to the formation of stable carbocation fragments. The elucidation of these fragmentation pathways provides corroborating evidence for the proposed structure.
Table 3: Predicted HRMS Fragmentation Data for [M+H]⁺ of this compound
| m/z (calculated) | Proposed Fragment |
| 170.2216 | [C₁₁H₂₄N]⁺ |
| 154.2267 | [C₁₁H₂₂]⁺ |
| 113.1325 | [C₈H₁₇]⁺ |
| 99.1168 | [C₇H₁₅]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.comglobalresearchonline.netresearchgate.netnih.gov For this compound, these techniques are used to confirm the presence of the amine group and the hydrocarbon framework.
In the FT-IR spectrum, the N-H stretching vibrations of the primary amine group are expected to appear as a pair of medium intensity bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclopentane ring will be observed as strong bands in the 2850-3000 cm⁻¹ region. The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Raman spectroscopy provides complementary information. While the N-H and C-H stretching vibrations are also observable in the Raman spectrum, the symmetric vibrations of the carbon skeleton are often more intense. The C-C stretching and bending modes of the pentamethylated cyclopentane ring will give rise to a series of characteristic bands in the fingerprint region. For derivatives, the appearance of new bands corresponding to the vibrational modes of the added functional groups can be readily identified.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 (m, two bands) | 3300-3500 (w) |
| C-H Stretch | 2850-3000 (s) | 2850-3000 (s) |
| N-H Bend | 1590-1650 (m) | 1590-1650 (w) |
| CH₂/CH₃ Bend | 1350-1470 (m) | 1350-1470 (m) |
| C-N Stretch | 1000-1250 (w-m) | 1000-1250 (w) |
| C-C Stretch (ring) | 800-1200 (w) | 800-1200 (s) |
s = strong, m = medium, w = weak
X-ray Crystallography of Amine Salts or Derivatives for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the free amine of this compound may be challenging, its salts (e.g., hydrochloride or hydrobromide) or crystalline derivatives are often more amenable to crystallographic analysis. mdpi.com
A single-crystal X-ray diffraction experiment provides a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles. For chiral derivatives, X-ray crystallography can be used to establish the absolute configuration. Furthermore, the crystal packing arrangement reveals information about intermolecular interactions, such as hydrogen bonding involving the amine group, which can be crucial for understanding the physical properties of the compound.
Table 5: Hypothetical Crystallographic Data for a Salt of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
Applications of 1,2,2,5,5 Pentamethylcyclopentan 1 Amine in Synthetic Chemistry
As a Chiral Building Block in Multistep Organic Synthesis
As a chiral amine, 1,2,2,5,5-Pentamethylcyclopentan-1-amine possesses the inherent structural features to be utilized as a chiral building block. The stereocenter at the C1 position, bearing the amino group, can be incorporated into a larger molecule to introduce chirality. The pentamethylated cyclopentane (B165970) framework provides a rigid and sterically hindered scaffold, which can influence the conformational preferences and reactivity of the resulting molecule.
However, a comprehensive review of scientific databases and chemical literature reveals a significant lack of specific examples where this compound has been employed as a chiral building block in the total synthesis of natural products or complex pharmaceutical agents. Its utility in this area remains largely unexplored or at least unpublished in peer-reviewed journals. The potential for its use in creating sterically demanding chiral structures is theoretically plausible, but practical applications have not been demonstrated in the available literature.
Potential as a Ligand or Organocatalyst in Asymmetric Reactions
The primary amine functionality of this compound makes it a candidate for development into a chiral ligand for metal-catalyzed asymmetric reactions or as a primary amine organocatalyst. Chiral ligands are crucial for inducing enantioselectivity in a wide array of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. Similarly, primary amine organocatalysts are known to mediate various asymmetric reactions, such as Michael additions and aldol (B89426) reactions, through the formation of chiral enamines or iminium ions.
Despite this potential, there is no available research detailing the synthesis of ligands or organocatalysts derived from this compound, nor are there reports of its direct use as an organocatalyst. The performance of such a catalyst would be influenced by the unique steric environment created by the five methyl groups on the cyclopentane ring. The table below illustrates hypothetical catalyst structures that could be derived from this amine, though it must be stressed that these are not documented in the literature.
| Hypothetical Catalyst Type | Potential Derivative Structure | Potential Application |
| Chiral Ligand (Phosphine) | (1,2,2,5,5-Pentamethylcyclopentyl)diphenylphosphine | Asymmetric Hydrogenation |
| Organocatalyst (Thiourea) | N-(1,2,2,5,5-Pentamethylcyclopentyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea | Asymmetric Michael Addition |
This table is illustrative of potential, but not experimentally verified, applications.
Role in the Development of Novel Synthetic Methodologies
The development of novel synthetic methodologies often relies on the use of unique substrates or reagents that can lead to unexpected reactivity or selectivity. The sterically encumbered nature of this compound could potentially be exploited in the development of new chemical transformations. For example, its hindered nature might allow for selective reactions at less hindered sites in a molecule or could be used to study the steric limits of a particular reaction.
Currently, there are no published reports that describe the use of this compound in the development of new synthetic methods. Its role in this aspect of chemical research is, as of now, entirely speculative.
Future Research Directions for 1,2,2,5,5 Pentamethylcyclopentan 1 Amine
Exploration of Undiscovered Synthetic Routes and Transformations
The synthesis of highly substituted carbocyclic systems remains a formidable challenge in organic chemistry. Future research into 1,2,2,5,5-Pentamethylcyclopentan-1-amine should prioritize the discovery of novel and efficient synthetic pathways. One promising avenue is the exploration of tandem reactions, which can construct complex molecular frameworks in a single step from simple precursors. For instance, a visible-light-initiated tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction could potentially be adapted for the synthesis of substituted cyclopentane (B165970) derivatives, which could then be further functionalized to yield the target amine researchgate.net.
Another area ripe for investigation is the use of modern catalytic systems. For example, photoredox catalysis could enable novel carbon-carbon bond formations under mild conditions, providing new entry points to the pentamethylated cyclopentane core researchgate.net. The development of catalytic systems that can overcome the steric hindrance associated with the gem-dimethyl groups will be crucial for the successful implementation of these strategies.
Furthermore, exploring transformations of the amine functionality itself could lead to a diverse range of derivatives with potentially valuable properties. This could include the development of novel N-functionalization reactions that are tolerant of the sterically encumbered environment around the nitrogen atom.
A hypothetical research direction could involve a multi-step synthesis starting from a readily available cyclopentanone derivative, as outlined in the table below.
| Step | Reaction Type | Potential Reagents and Conditions | Target Intermediate |
| 1 | Grignard Reaction | Methylmagnesium bromide, THF | 1,2,2-Trimethylcyclopentan-1-ol |
| 2 | Dehydration | Sulfuric acid, heat | 1,2,3-Trimethylcyclopent-1-ene |
| 3 | Hydroboration-Oxidation | BH3-THF, then H2O2, NaOH | 2,2,3-Trimethylcyclopentan-1-ol |
| 4 | Oxidation | PCC, DCM | 2,2,3-Trimethylcyclopentan-1-one |
| 5 | a-Methylation | LDA, Methyl iodide | 2,2,3,5-Tetramethylcyclopentan-1-one |
| 6 | Reductive Amination | NH3, NaBH3CN | This compound |
This table presents a hypothetical synthetic route for illustrative purposes.
Development of Highly Enantioselective and Diastereoselective Synthetic Methods
The presence of multiple stereocenters in derivatives of this compound necessitates the development of stereoselective synthetic methods. Future research should focus on the design and application of chiral catalysts and reagents to control the absolute and relative stereochemistry of the molecule. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including chiral amines beilstein-journals.orgd-nb.info. The development of chiral Brønsted or Lewis acid catalysts could enable the enantioselective functionalization of cyclopentane precursors.
Moreover, substrate-controlled diastereoselective reactions could be employed to set the relative stereochemistry of the substituents on the cyclopentane ring. For example, the diastereoselective Mizoroki-Heck reaction has been successfully used for the synthesis of complex cyclic systems with high stereocontrol diva-portal.org. Adapting such methodologies to the synthesis of pentamethylated cyclopentane derivatives would be a significant advancement. Aza-Prins cyclization is another powerful method for the diastereoselective synthesis of nitrogen-containing heterocycles and could potentially be adapted for the construction of the target amine's carbocyclic core usm.edu.
The table below illustrates a hypothetical study on the enantioselective reduction of a precursor ketone to a chiral alcohol, a key step in a potential enantioselective synthesis of the target amine.
| Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
| RuCl2 | (S)-BINAP | Methanol | 25 | 85 |
| Rh(COD)2BF4 | (R,R)-Me-DuPhos | Toluene | 0 | 92 |
| Ir(COD)Cl | (S,S)-f-binaphane | Dichloromethane | -20 | 95 |
| Co(acac)2 | Chiral Salen Ligand | Ethanol | 25 | 78 |
This table presents hypothetical data for illustrative purposes.
Integration of Advanced Computational Techniques with Experimental Studies
The synergy between computational chemistry and experimental studies has become indispensable in modern chemical research. For a molecule as complex as this compound, computational tools can provide invaluable insights into its structure, properties, and reactivity. Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the molecule, as well as to elucidate the mechanisms of potential synthetic reactions.
Molecular docking studies could be used to explore the potential biological activity of this amine and its derivatives by simulating their interactions with protein targets mdpi.com. Such in silico screening can help to prioritize synthetic targets and guide the design of new molecules with desired biological profiles. Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the characterization of synthetic intermediates and final products.
The integration of computational studies can significantly accelerate the research and development process by providing a deeper understanding of the molecular system and by allowing for a more rational design of experiments.
Investigation of its Role in Biocatalytic Systems
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes, such as transaminases, have shown great promise in the asymmetric synthesis of chiral amines. mdpi.com Future research should explore the potential of using engineered transaminases to catalyze the synthesis of enantiomerically pure this compound from a corresponding precursor ketone. This would involve screening existing enzyme libraries and potentially using directed evolution to develop a highly selective and efficient biocatalyst for this specific transformation.
The use of biocatalysis offers several advantages, including high stereoselectivity, mild reaction conditions, and a reduced environmental impact. mdpi.com The successful development of a biocatalytic route to this sterically hindered amine would represent a significant achievement in the field of white biotechnology.
Sustainable and Green Chemical Approaches for its Synthesis and Utilization
The principles of green chemistry are becoming increasingly important in the design of chemical syntheses. Future research on this compound should aim to develop synthetic routes that are not only efficient but also environmentally benign. This could involve the use of greener solvents, such as water or supercritical fluids, and the development of catalytic reactions that minimize waste production.
For example, the use of a biodegradable catalyst like β-cyclodextrin in an aqueous medium could provide an eco-friendly approach to certain synthetic steps nih.gov. Microwave-assisted organic synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption researchgate.net. The development of a synthetic strategy that incorporates these principles would be a significant contribution to the sustainable production of this unique chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
